Fingolimod Lauryl Sulfate
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Overview
Description
Fingolimod lauryl sulfate is a derivative of fingolimod, a sphingosine 1-phosphate receptor modulator. Fingolimod was initially approved by the Food and Drug Administration in 2010 as the first orally administered disease-modifying drug for the treatment of relapsing-remitting multiple sclerosis . This compound is a small molecule drug developed by Handa Neuroscience LLC and is used for the treatment of relapsing-remitting multiple sclerosis .
Preparation Methods
The synthesis of fingolimod lauryl sulfate involves several steps. A kilogram-scale synthesis of fingolimod drug substance was developed using a 30-L pilot setup. The target product was obtained by a four-step procedure in 99.8% purity and 47% overall yield . The synthetic method includes the following steps:
- Alkylation of the sodium salt of acetamidomalonic ester by 2-(4-octylphenyl)ethyl iodide in dimethylformamide at 45-50°C to form the diethyl ester of 2-acetamido-2-(4-octylphenyl)malonic acid.
- Reduction of the diethyl ester with sodium borohydride in the presence of calcium chloride to obtain 2-acetamido-2-(4-octylphenyl)propane-1,3-diol.
- Conversion of the diol to fingolimod by deacetylation.
- Formation of this compound by reacting fingolimod with lauryl sulfate.
Chemical Reactions Analysis
Fingolimod lauryl sulfate undergoes various chemical reactions, including:
Oxidation: Fingolimod can be oxidized by cytochrome P450 4F2 to form inactive metabolites.
Phosphorylation: Fingolimod is phosphorylated by sphingosine kinase to form the active metabolite, fingolimod-phosphate.
Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation, sphingosine kinase for phosphorylation, and various nucleophiles for substitution reactions. The major products formed from these reactions include inactive metabolites, fingolimod-phosphate, and various substituted derivatives.
Scientific Research Applications
Fingolimod lauryl sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sphingosine 1-phosphate receptor modulators.
Biology: Investigated for its effects on lymphocyte sequestration and immunomodulation.
Industry: Employed in the development of new pharmaceuticals targeting sphingosine 1-phosphate receptors.
Mechanism of Action
Fingolimod lauryl sulfate exerts its effects by modulating sphingosine 1-phosphate receptors. The active metabolite, fingolimod-phosphate, binds to sphingosine 1-phosphate receptors on lymphocytes, causing their sequestration in lymph nodes and preventing them from contributing to an autoimmune reaction . This mechanism reduces the rate of relapses in relapsing-remitting multiple sclerosis . Additionally, this compound inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7, and cytosolic phospholipase A2α, and activates protein phosphatase 2A .
Comparison with Similar Compounds
Fingolimod lauryl sulfate is unique among sphingosine 1-phosphate receptor modulators due to its specific molecular structure and pharmacological properties. Similar compounds include:
Siponimod: Another sphingosine 1-phosphate receptor modulator used for the treatment of multiple sclerosis.
Ozanimod: A sphingosine 1-phosphate receptor modulator with similar immunomodulatory effects.
Ponesimod: A selective sphingosine 1-phosphate receptor modulator used for the treatment of relapsing forms of multiple sclerosis.
This compound is distinguished by its specific binding affinity for multiple sphingosine 1-phosphate receptor subtypes and its additional inhibitory effects on various enzymes and pathways .
Properties
CAS No. |
1967800-35-6 |
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Molecular Formula |
C31H59NO6S |
Molecular Weight |
573.9 g/mol |
IUPAC Name |
2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;dodecyl hydrogen sulfate |
InChI |
InChI=1S/C19H33NO2.C12H26O4S/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h9-12,21-22H,2-8,13-16,20H2,1H3;2-12H2,1H3,(H,13,14,15) |
InChI Key |
XTLZVNMZICNQBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
Origin of Product |
United States |
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